3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is a complex organic compound characterized by the presence of tert-butylthio and cyclohexylthio groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine typically involves the introduction of tert-butylthio and cyclohexylthio groups to a pyridine ring. One common method involves the use of tert-butylthiol and cyclohexylthiol as starting materials. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tert-butylthio and cyclohexylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing groups.
Substitution: The tert-butylthio and cyclohexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without sulfur-containing groups.
Substitution: Pyridine derivatives with new functional groups replacing the tert-butylthio and cyclohexylthio groups.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of sulfur-containing groups can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butylthio)-2-cyanopyridine
- 3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic acid
Uniqueness
3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is unique due to the presence of both tert-butylthio and cyclohexylthio groups on the same pyridine ring.
Eigenschaften
Molekularformel |
C16H25NS2 |
---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-6-cyclohexylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C16H25NS2/c1-12-14(19-16(2,3)4)10-11-15(17-12)18-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
OLTXLKFGHIGYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SC2CCCCC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.